tert-butyl N-(2-formylthiophen-3-yl)carbamate
Overview
Description
Tert-butyl N-(2-formylthiophen-3-yl)carbamate is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Building Blocks
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been highlighted as a class of compounds that behave like N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines. These compounds, easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, serve as important building blocks in organic synthesis. Their utility is exemplified in various chemical transformations, indicating a potential application area for tert-butyl N-(2-formylthiophen-3-yl)carbamate in facilitating complex organic reactions and serving as a versatile intermediate (Guinchard, Vallée, & Denis, 2005).
Polymer Science
In the field of polymer science, a new polythiophene derivative incorporating tert-butyl groups was synthesized for electrochromic applications. This research showcases the potential of tert-butyl and thiophene moieties in enhancing the solubility and processability of polymers for electronic applications. It implies that this compound could be explored as a monomer or modifier in the synthesis of polymers with specific electronic properties (Ozyurt et al., 2008).
Sensor Technology
The incorporation of tert-butylthiol and related compounds into holographic polymer-dispersed liquid crystals for the development of specific sensors for natural gas and liquefied petroleum gas highlights another potential application area. This research suggests that compounds like this compound, due to their structural features, might find applications in the development of materials for gas detection and sensor technology (Mora et al., 2019).
Material Chemistry and Sensory Materials
tert-Butyl carbazole derivatives have been studied for their role in forming organogels and emitting strong blue light, making them suitable for use as fluorescent sensory materials for detecting volatile acid vapors. This indicates a potential application of this compound in the design of new chemosensors and materials for environmental monitoring and chemical analysis (Sun et al., 2015).
Properties
IUPAC Name |
tert-butyl N-(2-formylthiophen-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-10(2,3)14-9(13)11-7-4-5-15-8(7)6-12/h4-6H,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKLWNDDNOQFKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231740 | |
Record name | 1,1-Dimethylethyl N-(2-formyl-3-thienyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368442-47-1 | |
Record name | 1,1-Dimethylethyl N-(2-formyl-3-thienyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368442-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(2-formyl-3-thienyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 368442-47-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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